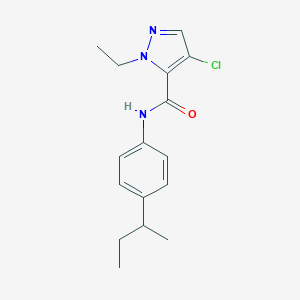
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research. The compound is known to inhibit the activity of the transcription factor NF-κB, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Wirkmechanismus
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 inhibits the activity of NF-κB by covalently modifying the cysteine residue at position 179 of the p65 subunit of NF-κB. This modification prevents the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of NF-κB target genes.
Biochemical and Physiological Effects:
The inhibition of NF-κB by 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have a variety of biochemical and physiological effects. These include the inhibition of pro-inflammatory cytokine production, the induction of apoptosis in cancer cells, and the inhibition of viral replication. 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has also been shown to have anti-angiogenic effects, which may be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to be a highly specific inhibitor of NF-κB, with minimal off-target effects. However, one limitation of using 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 is its potential for cytotoxicity at high concentrations. Careful titration of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 is necessary to avoid cytotoxic effects in cell culture experiments.
Zukünftige Richtungen
There are several future directions for the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in scientific research. One potential direction is the development of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 analogs with improved pharmacokinetic properties. Another potential direction is the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in combination with other therapeutic agents to enhance its therapeutic efficacy. Additionally, the use of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 in animal models of disease may provide further insights into its therapeutic potential.
Synthesemethoden
The synthesis of 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 involves a series of chemical reactions. The starting material for the synthesis is 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-N-(2-bromoacetyl)aniline to form the intermediate product. The intermediate is then reacted with ammonium carbonate to form the final product, 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been extensively used in scientific research as an inhibitor of NF-κB. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses, inflammation, and cell survival. The inhibition of NF-κB by 4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide 11-7082 has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammatory diseases, and viral infections.
Eigenschaften
Produktname |
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
|---|---|
Molekularformel |
C13H13BrN4O2 |
Molekulargewicht |
337.17 g/mol |
IUPAC-Name |
4-bromo-N-(2-carbamoylphenyl)-1,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O2/c1-7-10(14)11(17-18(7)2)13(20)16-9-6-4-3-5-8(9)12(15)19/h3-6H,1-2H3,(H2,15,19)(H,16,20) |
InChI-Schlüssel |
BYFFJUBURXSPLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br |
Kanonische SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC=CC=C2C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-sec-butylphenyl)-5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213751.png)
![5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B213755.png)



![N-{4-[acetyl(methyl)amino]phenyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213761.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B213762.png)


